Cas no 2248368-86-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethoxyspiro[2.3]hexane-1-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethoxyspiro[2.3]hexane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethoxyspiro[2.3]hexane-1-carboxylate
- EN300-6516125
- 2248368-86-5
-
- Inchi: 1S/C17H17NO5/c1-2-22-10-7-17(8-10)9-13(17)16(21)23-18-14(19)11-5-3-4-6-12(11)15(18)20/h3-6,10,13H,2,7-9H2,1H3
- InChI Key: RWTMLEJQVWDXDK-UHFFFAOYSA-N
- SMILES: O(CC)C1CC2(C1)CC2C(=O)ON1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 315.11067264g/mol
- Monoisotopic Mass: 315.11067264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 529
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 72.9Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethoxyspiro[2.3]hexane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6516125-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethoxyspiro[2.3]hexane-1-carboxylate |
2248368-86-5 | 95.0% | 0.05g |
$1140.0 | 2025-03-14 | |
| Enamine | EN300-6516125-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethoxyspiro[2.3]hexane-1-carboxylate |
2248368-86-5 | 95.0% | 0.1g |
$1195.0 | 2025-03-14 | |
| Enamine | EN300-6516125-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethoxyspiro[2.3]hexane-1-carboxylate |
2248368-86-5 | 95.0% | 0.25g |
$1249.0 | 2025-03-14 | |
| Enamine | EN300-6516125-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethoxyspiro[2.3]hexane-1-carboxylate |
2248368-86-5 | 95.0% | 0.5g |
$1302.0 | 2025-03-14 | |
| Enamine | EN300-6516125-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethoxyspiro[2.3]hexane-1-carboxylate |
2248368-86-5 | 95.0% | 1.0g |
$1357.0 | 2025-03-14 | |
| Enamine | EN300-6516125-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethoxyspiro[2.3]hexane-1-carboxylate |
2248368-86-5 | 95.0% | 2.5g |
$2660.0 | 2025-03-14 | |
| Enamine | EN300-6516125-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethoxyspiro[2.3]hexane-1-carboxylate |
2248368-86-5 | 95.0% | 5.0g |
$3935.0 | 2025-03-14 | |
| Enamine | EN300-6516125-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethoxyspiro[2.3]hexane-1-carboxylate |
2248368-86-5 | 95.0% | 10.0g |
$5837.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethoxyspiro[2.3]hexane-1-carboxylate Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethoxyspiro[2.3]hexane-1-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethoxyspiro[2.3]hexane-1-carboxylate (CAS No. 2248368-86-5)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethoxyspiro[2.3]hexane-1-carboxylate, with the CAS number 2248368-86-5, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spiro compounds, which are characterized by a unique structural feature where two rings are connected through a single atom. The presence of the 1,3-dioxo and ethoxy groups imparts distinct chemical and biological properties to this molecule, making it a subject of extensive study.
The structural complexity of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethoxyspiro[2.3]hexane-1-carboxylate has led to its exploration in various areas of research, including drug discovery and development. Recent studies have highlighted its potential as a scaffold for the design of novel therapeutic agents. The spiro structure provides a rigid framework that can enhance the binding affinity and selectivity of the molecule to specific biological targets.
In the context of medicinal chemistry, the 1,3-dioxo group is known for its ability to participate in hydrogen bonding interactions, which can be crucial for molecular recognition processes. This property makes the compound an attractive candidate for the development of inhibitors targeting enzymes and receptors involved in various diseases. For instance, recent research has shown that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key enzymes in signal transduction pathways associated with cancer and inflammatory diseases.
The ethoxy group in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethoxyspiro[2.3]hexane-1-carboxylate adds hydrophobic character to the molecule, which can influence its solubility and membrane permeability. These properties are critical for optimizing the pharmacokinetic profile of drug candidates. Studies have demonstrated that modifying the ethoxy group can lead to significant improvements in oral bioavailability and metabolic stability, thereby enhancing the therapeutic potential of the compound.
Beyond its potential as a drug candidate, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethoxyspiro[2.3]hexane-1-carboxylate has also been investigated for its utility as a synthetic intermediate in organic synthesis. The spiro structure provides a versatile platform for further functionalization, allowing chemists to introduce a wide range of substituents to tailor the chemical properties of the molecule. This flexibility is particularly valuable in combinatorial chemistry approaches aimed at generating large libraries of compounds for high-throughput screening.
In terms of synthetic methods, several routes have been developed to prepare 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethoxyspiro[2.3]hexane-1-carboxylate. One common approach involves the reaction of an appropriate isoindoline derivative with a carboxylic acid or ester under suitable conditions to form the spiro structure. The choice of starting materials and reaction conditions can significantly impact the yield and purity of the final product. Recent advancements in catalytic methods have further improved the efficiency and scalability of these synthetic processes.
The biological evaluation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethoxyspiro[2.3]hexane-1-carboxylate has revealed promising results in various preclinical models. For example, studies have shown that this compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has demonstrated neuroprotective effects in cellular models of neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l 5-e thoxyspiro[2 . 3 ] hexane - 1 - carbox ylate (CAS No . 2 248 368 - 86 - 5) strong > represents a fascinating molecule with diverse applications in medicinal chemistry and pharmaceutical research . Its unique structural features , combined with its promising biological activities , make it an important target for further investigation . Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic applications , contributing to advancements in drug discovery and development . p >
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